In Vivo Comparative Pharmacology: Surinabant Shares a Consistent Profile with Classical CB1 Antagonists in Rodent Models
A direct head-to-head comparison in rodents assessed the in vivo potency of surinabant against four other classical CB1 antagonists (rimonabant, taranabant, otenabant, ibipinabant). The study found that all classical CB1 blockers, including surinabant, acted as centrally-acting appetite suppressants and decreased body weight and food intake in an obesity-dependent manner [1]. This confirms surinabant's membership in the 'classical' CB1 antagonist group, validating its use as a representative tool compound for studying this specific pharmacology, and differentiating it from non-traditional CB1 blockers which failed to show comparable in vivo activity in this screening cascade [1].
| Evidence Dimension | Appetite suppression and weight loss in a diet-induced obesity (DIO) model |
|---|---|
| Target Compound Data | Confirmed as a centrally acting appetite suppressant that decreased body weight and food intake in an obesity-dependent manner. |
| Comparator Or Baseline | Rimonabant, taranabant, otenabant, ibipinabant (all classical CB1 antagonists) showed the same profile. Non-traditional CB1 blockers (O-1269, VCHSR, LH-21, JD-5037) were either inactive or caused convulsions, and were not eligible for DIO comparison. |
| Quantified Difference | Qualitative difference: Surinabant and other classical CB1 antagonists share a similar therapeutic and side effect profile in vivo, whereas non-traditional CB1 blockers were not appropriate tools for testing this therapeutic potential. |
| Conditions | Male Wistar rats, in vivo screening cascade including CB1R agonist-induced hypothermia, fasting-induced food intake, and a 28-day diet-induced obesity (DIO) test. |
Why This Matters
This confirms surinabant's utility as a benchmark 'classical' CB1 antagonist, essential for studies seeking to replicate or compare findings from the extensive literature on this well-characterized pharmacological class.
- [1] Varga B, et al. Pharmacological comparison of traditional and non-traditional cannabinoid receptor 1 blockers in rodent models in vivo. Pharmacol Biochem Behav. 2017 Aug;159:1-11. PMID: 28666894. View Source
